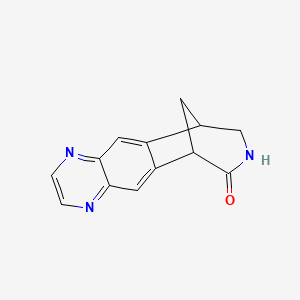

Varenicline Lactam

Vue d'ensemble

Description

Varenicline Lactam is a derivative of Varenicline, a compound primarily known for its use in smoking cessation. Varenicline acts as a partial agonist at nicotinic acetylcholine receptors, specifically targeting the alpha4beta2 subtype. This compound is designed to reduce nicotine cravings and withdrawal symptoms by partially stimulating these receptors while blocking nicotine from binding to them .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Varenicline Lactam involves several steps, starting from commercially available starting materials. The key steps include:

Cyclization: The initial step involves the cyclization of a suitable precursor to form the lactam ring.

Functional Group Transformations:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the precursor compounds.

Automated Reaction Systems: Use of automated systems to ensure consistent reaction conditions and yield.

Quality Control: Rigorous quality control measures to ensure the final product meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions: Varenicline Lactam undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Substitution reactions can introduce different substituents to the lactam ring, altering its properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Applications De Recherche Scientifique

Pharmacological Mechanism

Varenicline acts on the α4β2 nicotinic acetylcholine receptors in the brain, where it exhibits partial agonist activity. This mechanism helps to relieve withdrawal symptoms and cravings associated with nicotine addiction, making it effective in smoking cessation programs. The drug's ability to displace nicotine from these receptors while providing a lower level of activation contributes to its therapeutic effects .

Clinical Applications

-

Smoking Cessation

- Efficacy : Varenicline has been shown to significantly increase the odds of quitting smoking compared to other interventions such as bupropion and nicotine replacement therapies. A network meta-analysis indicated that varenicline monotherapy is more effective than various other treatments, including counseling and placebo .

- Combination Therapy : Recent studies suggest that combining varenicline with bupropion may enhance cessation rates even further, indicating a synergistic effect .

-

Treatment of Other Conditions

- Anxiety and Depression : Varenicline has been explored for its potential in treating anxiety disorders and depression due to its influence on dopaminergic pathways .

- Cognitive Dysfunction : The compound may also aid in cognitive rehabilitation for individuals suffering from drug-induced cognitive impairments, such as those resulting from alcohol or recreational drug use .

- Dry Eye Disease

Safety and Side Effects

While varenicline is generally well-tolerated, it is essential to monitor for potential side effects, including nausea, insomnia, and changes in mood or behavior. Studies have indicated that the safety profile during pregnancy requires further investigation, although some findings suggest it may be safer than other alternatives .

Table 1: Summary of Clinical Trials on Varenicline

Notable Findings

Mécanisme D'action

Varenicline Lactam exerts its effects by acting as a partial agonist at nicotinic acetylcholine receptors. It binds to the alpha4beta2 subtype of these receptors, partially activating them and reducing the release of dopamine, which is associated with nicotine addiction. This dual action helps alleviate withdrawal symptoms and reduce cravings by blocking nicotine from binding to these receptors .

Comparaison Avec Des Composés Similaires

Cytisine: Another partial agonist at nicotinic acetylcholine receptors, used for smoking cessation.

Bupropion: An atypical antidepressant that also aids in smoking cessation by inhibiting the reuptake of dopamine and norepinephrine.

Nicotine Replacement Therapy: Products like nicotine patches and gums that provide a controlled dose of nicotine to reduce withdrawal symptoms.

Uniqueness of Varenicline Lactam: this compound is unique due to its specific action on the alpha4beta2 subtype of nicotinic acetylcholine receptors, providing a targeted approach to smoking cessation. Unlike other therapies, it offers a dual mechanism of action by both partially activating the receptors and blocking nicotine, making it highly effective in reducing cravings and withdrawal symptoms .

Activité Biologique

Varenicline lactam is a compound derived from varenicline, which is primarily recognized for its role as a smoking cessation aid. Its biological activity is of significant interest due to its interaction with nicotinic acetylcholine receptors and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in clinical settings, and comparative analyses with other compounds.

Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors (nAChRs), which are implicated in the reward pathways associated with nicotine addiction. The lactam form may enhance or modify this activity due to structural changes that affect receptor binding and activation.

- Binding Affinity : Varenicline has a high binding affinity for nAChRs, which mitigates withdrawal symptoms and cravings by mimicking nicotine's effects while simultaneously blocking nicotine's rewarding properties. This dual action is crucial in reducing the likelihood of relapse in smokers attempting to quit.

Efficacy in Smoking Cessation

Numerous studies have demonstrated the efficacy of varenicline in smoking cessation. The biological activity of this compound can be inferred from these studies, suggesting similar or enhanced effects due to its modified structure.

Clinical Trials Overview

- Study Design : A multicenter, randomized, double-blind, placebo-controlled trial assessed the effectiveness of varenicline for smoking cessation among participants aged 18-65 years.

- Results : The trial reported significantly higher continuous abstinence rates (CAR) among participants receiving varenicline compared to placebo:

Comparative Analysis with Other Compounds

To evaluate the biological activity of this compound, it is essential to compare it with other related compounds, particularly other β-lactams and nicotine replacement therapies.

| Compound | Mechanism of Action | Efficacy (CAR) | Side Effects |

|---|---|---|---|

| Varenicline | Partial agonist at α4β2 nAChRs | Up to 40% | Nausea, insomnia |

| Nicotine Replacement | Full agonist at nAChRs | Variable | Dependency potential |

| Other β-lactams | Inhibit bacterial cell wall synthesis | Not applicable | Allergic reactions |

Case Study: Varenicline for E-cigarette Cessation

A recent trial evaluated the use of varenicline for e-cigarette cessation, showing promising results:

- Participants : Adults using e-cigarettes.

- Quit Rate : 45% in the medication group compared to a lower rate in the placebo group.

- Implications : These findings suggest that this compound may also be effective for newer forms of nicotine delivery systems .

Safety Profile and Adverse Effects

The safety profile of varenicline has been scrutinized in various studies:

Propriétés

IUPAC Name |

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-10-3-7(6-16-13)8-4-11-12(5-9(8)10)15-2-1-14-11/h1-2,4-5,7,10H,3,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEPJJGUAJITEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC(=O)C1C3=CC4=NC=CN=C4C=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676193 | |

| Record name | 6,8,9,10-Tetrahydro-7H-6,10-methanoazepino[4,5-g]quinoxalin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873302-30-8 | |

| Record name | 6,8,9,10-Tetrahydro-7H-6,10-methanoazepino[4,5-g]quinoxalin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.